3-Methyl-1-((2-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol. This compound features a thioether functional group, which is significant in various chemical reactions and applications. Its structure includes a butanone backbone with a methyl group and a 2-methylbenzyl substituent, making it notable for its potential reactivity and utility in synthetic organic chemistry.
This compound is classified under organic compounds, specifically as a ketone due to the presence of the carbonyl group (C=O) in its structure. It is also categorized as a thioether because of the sulfur atom bonded to the carbon chain. The compound can be sourced from specialized chemical suppliers or synthesized through various organic reactions.
The synthesis of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2-methylbenzylthiol. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, which promotes nucleophilic substitution.
The molecular structure of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one can be represented by its IUPAC name and several structural formulas:
Property | Value |
---|---|
Molecular Formula | C13H18OS |
Molecular Weight | 222.35 g/mol |
InChI | InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3 |
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one can undergo several types of chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Various nucleophiles (halides, amines, alcohols) |
The mechanism of action for 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one involves interactions through its functional groups:
The physical properties of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one include:
Chemical properties include:
Further analysis may include spectroscopic data (NMR, IR), which provides insights into the structural characteristics and confirms the presence of functional groups.
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one has various scientific uses:
This compound exemplifies the importance of thioether functionalities in organic synthesis and highlights its potential across multiple fields of research and application.
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7